4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride
Overview
Description
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride is a synthetic organic compound with a molecular weight of 313.25 g/mol . It is characterized by the presence of a thiazole ring, a piperidine ring, and a carboxylic acid group, making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the thiazole intermediate.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles, polar aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Pathways Involved: The compound affects pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid: Lacks the dihydrochloride salt form, which may affect its solubility and stability.
2-(1-Methylpiperidin-4-yl)thiazole-5-carboxylic acid: Similar structure but without the methyl group on the thiazole ring, potentially altering its reactivity and biological activity.
4-Methyl-2-(piperidin-4-yl)thiazole-5-carboxylic acid: Lacks the methyl group on the piperidine ring, which may influence its binding affinity to molecular targets.
Uniqueness
4-Methyl-2-(1-methylpiperidin-4-yl)thiazole-5-carboxylic acid dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the thiazole and piperidine rings, along with the carboxylic acid and dihydrochloride salt, makes it a versatile compound in various applications .
Properties
IUPAC Name |
4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S.2ClH/c1-7-9(11(14)15)16-10(12-7)8-3-5-13(2)6-4-8;;/h8H,3-6H2,1-2H3,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUWKOIPWOVPBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2CCN(CC2)C)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1949816-02-7 | |
Record name | 4-methyl-2-(1-methylpiperidin-4-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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